molecular formula C34H34Cl2N2O2S2 B14870997 N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide

N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide

Katalognummer: B14870997
Molekulargewicht: 637.7 g/mol
InChI-Schlüssel: UBZRYTRUKBWCNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide is a complex organic compound characterized by the presence of tert-butyl groups, chlorophenyl groups, and a dithio linkage

Vorbereitungsmethoden

The synthesis of N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide involves multiple steps. The general synthetic route includes the following steps:

    Formation of the tert-butylbenzoyl intermediate: This step involves the reaction of tert-butylbenzoyl chloride with an appropriate amine to form the tert-butylbenzoyl amide.

    Introduction of the chlorophenyl groups: The chlorophenyl groups are introduced through a nucleophilic substitution reaction, where the chlorophenyl halide reacts with the amide intermediate.

    Formation of the dithio linkage: The dithio linkage is formed by reacting the chlorophenyl intermediate with a sulfur-containing reagent under specific conditions.

Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product.

Analyse Chemischer Reaktionen

N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the dithio linkage, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the chlorophenyl groups, potentially converting them to phenyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl positions, where the chlorine atoms can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a reagent in organic synthesis, particularly in the formation of complex molecular structures.

    Biology: It is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique chemical properties may be beneficial.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Wirkmechanismus

The mechanism of action of N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially inhibiting their activity. The dithio linkage and chlorophenyl groups play a crucial role in these interactions, affecting the compound’s binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)dithio]-4-chlorophenyl)-4-(tert-butyl)benzamide can be compared with other similar compounds, such as:

    N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)thio]-4-chlorophenyl)-4-(tert-butyl)benzamide: This compound has a thio linkage instead of a dithio linkage, which affects its chemical reactivity and biological activity.

    N1-(2-[(2-([4-(tert-butyl)benzoyl]amino)-5-chlorophenyl)oxy]-4-chlorophenyl)-4-(tert-butyl)benzamide: This compound has an oxy linkage, which also influences its properties and applications.

The uniqueness of this compound lies in its dithio linkage, which imparts distinct chemical and biological properties compared to its analogs.

Eigenschaften

Molekularformel

C34H34Cl2N2O2S2

Molekulargewicht

637.7 g/mol

IUPAC-Name

4-tert-butyl-N-[2-[[2-[(4-tert-butylbenzoyl)amino]-5-chlorophenyl]disulfanyl]-4-chlorophenyl]benzamide

InChI

InChI=1S/C34H34Cl2N2O2S2/c1-33(2,3)23-11-7-21(8-12-23)31(39)37-27-17-15-25(35)19-29(27)41-42-30-20-26(36)16-18-28(30)38-32(40)22-9-13-24(14-10-22)34(4,5)6/h7-20H,1-6H3,(H,37,39)(H,38,40)

InChI-Schlüssel

UBZRYTRUKBWCNE-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)SSC3=C(C=CC(=C3)Cl)NC(=O)C4=CC=C(C=C4)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.